molecular formula C5H9N3O6 B12972841 1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid dihydrate

1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid dihydrate

Katalognummer: B12972841
Molekulargewicht: 207.14 g/mol
InChI-Schlüssel: WNJBAJKDNZQCBA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid dihydrate is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazoles are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid dihydrate typically involves the nitration of 1-methylimidazole followed by carboxylation. The nitration process can be carried out using nitric acid in the presence of sulfuric acid as a catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid dihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic conditions.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid dihydrate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid dihydrate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The imidazole ring can also interact with enzymes and receptors, modulating their activity and influencing cellular pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Methyl-2-nitro-1H-imidazole-4-carboxylic acid: Similar structure but with different substitution patterns.

    1-Methyl-4-nitro-1H-imidazole-2-carboxylate: An ester derivative of the compound.

    1-Methyl-4-amino-1H-imidazole-2-carboxylic acid: A reduced form of the compound.

Uniqueness

1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid dihydrate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both nitro and carboxylic acid groups allows for diverse chemical reactivity and potential biological activities .

Eigenschaften

Molekularformel

C5H9N3O6

Molekulargewicht

207.14 g/mol

IUPAC-Name

1-methyl-4-nitroimidazole-2-carboxylic acid;dihydrate

InChI

InChI=1S/C5H5N3O4.2H2O/c1-7-2-3(8(11)12)6-4(7)5(9)10;;/h2H,1H3,(H,9,10);2*1H2

InChI-Schlüssel

WNJBAJKDNZQCBA-UHFFFAOYSA-N

Kanonische SMILES

CN1C=C(N=C1C(=O)O)[N+](=O)[O-].O.O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.